molecular formula C25H33N3O4S B1244706 2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide

Cat. No. B1244706
M. Wt: 471.6 g/mol
InChI Key: ISSSVYKMIIAPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide is a member of tetralins.

Scientific Research Applications

Hypoxic Cell Selective Cytotoxic Agents

Nitrobenzenesulfonamides, closely related to the compound , have been evaluated for their potential as hypoxic cell selective cytotoxic agents. These compounds, including basic nitrobenzenesulfonamides, showed preferential toxicity to hypoxic mammary carcinoma cells in vitro without affecting aerobic cells. They also functioned as hypoxic cell radiosensitizers (Saari et al., 1991).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of similar compounds, like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrahydronaphthalene derivatives, has been conducted. These studies include molecular docking and bioassay as cyclooxygenase-2 inhibitors, contributing to the understanding of their interaction with specific enzymes (Al-Hourani et al., 2016).

Application in Solid-Phase Synthesis

The use of polymer-supported benzenesulfonamides in solid-phase synthesis has been explored. These compounds serve as key intermediates in various chemical transformations, demonstrating their utility in the development of diverse privileged scaffolds (Fülöpová & Soural, 2015).

Reactions with Cysteine

Studies have also explored the reactions of cysteine with compounds like N-methyl-N-nitroso-p-toluenesulfonamide, leading to the formation of various products. These reactions provide insights into the chemical behavior of similar sulfonamide compounds (Schulz & McCalla, 1969).

Photodynamic Therapy Applications

Research into the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which have shown potential in photodynamic therapy for cancer treatment, is another area of interest. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

First Hyperpolarizability Studies

The first hyperpolarizability of sulfonamide amphiphiles has been evaluated through various computational and experimental methods. These studies contribute to understanding the electronic properties and potential applications in materials science (Kucharski et al., 1999).

properties

Product Name

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide

InChI

InChI=1S/C25H33N3O4S/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21/h1-8,19-21,26-27H,9-18H2

InChI Key

ISSSVYKMIIAPTH-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide
Reactant of Route 2
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide

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